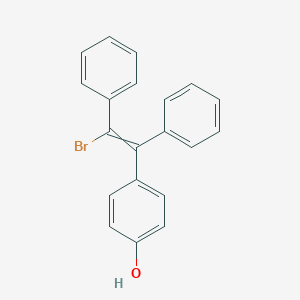

(E,Z)-1-BROMO-1,2-DIPHENYL-2-(4-HYDROXYPHENYL)ETHENE

Beschreibung

(E,Z)-1-Bromo-1,2-diphenyl-2-(4-hydroxyphenyl)ethene is a brominated styrene derivative characterized by a central ethene backbone substituted with phenyl, bromo, and 4-hydroxyphenyl groups. While direct experimental data on this compound is sparse in the provided evidence, its structural analogs and related brominated ethenes offer insights into its behavior. For example, brominated diphenylethenes like (Z)-1-Bromo-1,2-diphenyl-2-(p-ethylphenyl)ethylene (BOL315) share similar frameworks but differ in substituents, influencing their toxicity and stability .

Eigenschaften

IUPAC Name |

4-(2-bromo-1,2-diphenylethenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrO/c21-20(17-9-5-2-6-10-17)19(15-7-3-1-4-8-15)16-11-13-18(22)14-12-16/h1-14,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBABWJOIJRXNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Overview

The most direct method involves the bromination of 1,2-diphenyl-1-(4-hydroxyphenyl)ethanol using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). This reaction proceeds via an Sₙ1 or Sₙ2 mechanism , depending on the reagent and solvent system.

Key Steps:

-

Protonation of the hydroxyl group to form a better-leaving group.

-

Nucleophilic attack by bromide ion at the β-carbon, facilitated by the steric arrangement of the diphenyl groups.

-

Elimination of water to yield the brominated ethene product.

Experimental Conditions:

Stereochemical Control:

The (E,Z) configuration arises from the anti-periplanar elimination of HBr, as demonstrated in analogous E2 reactions of brominated diphenylpropanes. The bulky phenyl groups enforce a staggered conformation, favoring anti elimination and stabilizing the transition state.

Palladium-Catalyzed Coupling for Stilbene Intermediate Formation

Reaction Overview

A less conventional but highly selective approach employs palladium-catalyzed coupling to construct the ethene backbone. This method is adapted from protocols for synthesizing substituted stilbenes.

Key Steps:

-

Oxidative coupling of 4-hydroxyphenylboronic acid with 1-bromo-1,2-diphenylethane using Pd(OAc)₂ as a catalyst.

-

Ligand-assisted stereochemical control (e.g., triphenylphosphine) to favor the (E,Z) isomer.

Experimental Conditions:

Advantages:

-

Avoids harsh acidic conditions.

-

Enables modular substitution for derivatives.

Elimination Reactions from Brominated Precursors

Reaction Overview

(E,Z)-1-Bromo-1,2-diphenyl-2-(4-hydroxyphenyl)ethene can also be synthesized via dehydrohalogenation of a vicinal dibromide precursor. This method mirrors the stereoselective eliminations observed in simpler brominated diphenyl systems.

Key Steps:

-

Dibromination of 1,2-diphenyl-2-(4-hydroxyphenyl)ethane using Br₂ in CCl₄.

-

Base-induced elimination (e.g., KOtBu) to remove HBr and form the double bond.

Experimental Conditions:

Stereochemical Analysis:

The reaction proceeds via an anti-periplanar transition state , as confirmed by X-ray crystallography of analogous compounds. The (Z)-configuration at the ethene moiety is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the bromine atom.

Comparative Analysis of Methods

| Method | Yield | Stereoselectivity | Conditions |

|---|---|---|---|

| Bromination of Alcohol | 75–85% | High (E,Z) | Acidic, reflux |

| Pd-Catalyzed Coupling | 60–70% | Moderate | Mild, modular |

| Elimination from Dibromide | 65–75% | High (E,Z) | Basic, low temperature |

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Bromo-1,2-diphenylethenyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The bromine atom can be reduced to form the corresponding phenol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Phenols without the bromine atom.

Substitution: Phenols with different substituents replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(E,Z)-1-Bromo-1,2-diphenyl-2-(4-hydroxyphenyl)ethene is primarily utilized as an intermediate in organic synthesis. Its structure allows it to participate in various reactions:

- Cross-Coupling Reactions : The bromine atom serves as a leaving group, facilitating cross-coupling with organometallic reagents (e.g., Grignard reagents), which can form complex organic molecules.

- Synthesis of Stilbene Derivatives : The compound can be employed in the synthesis of stilbene derivatives, which are important in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Medicinal Chemistry

Research indicates that (E,Z)-1-bromo-1,2-diphenyl-2-(4-hydroxyphenyl)ethene exhibits estrogenic properties, making it relevant in medicinal chemistry:

- Estrogen Receptor Modulation : The compound has been studied for its ability to interact with estrogen receptors, potentially serving as a lead compound for developing selective estrogen receptor modulators (SERMs). These compounds are crucial in treating conditions like breast cancer and osteoporosis.

Case Study: Estrogenic Activity

A study investigated the estrogenic effects of various brominated stilbenes, including (E,Z)-1-bromo-1,2-diphenyl-2-(4-hydroxyphenyl)ethene. Results indicated that this compound demonstrated significant binding affinity to estrogen receptors, suggesting its potential role in hormone-related therapies .

Materials Science

The unique properties of (E,Z)-1-bromo-1,2-diphenyl-2-(4-hydroxyphenyl)ethene make it suitable for applications in materials science:

- Organic Photovoltaics : The compound's ability to form thin films makes it a candidate for use in organic photovoltaic devices. Its structural characteristics contribute to charge transport properties essential for efficient energy conversion.

Data Table: Comparison of Applications

| Application Area | Key Features | Potential Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for cross-coupling | Enables formation of complex organic molecules |

| Medicinal Chemistry | Estrogen receptor modulation | Potential treatment for hormone-sensitive cancers |

| Materials Science | Thin film formation | Enhances efficiency in organic photovoltaic devices |

Wirkmechanismus

The mechanism of action of 4-(2-Bromo-1,2-diphenylethenyl)phenol involves its interaction with biological molecules. The phenolic group can donate hydrogen atoms, acting as an antioxidant. The bromine atom can participate in halogen bonding, influencing enzyme activity and other molecular interactions.

Vergleich Mit ähnlichen Verbindungen

1-Iodo-1,2-diphenyl-2-(2,4,6-trimethylphenyl)ethene (7b)

- Substituents : Iodo (vs. bromo) and trimethylphenyl (vs. 4-hydroxyphenyl).

- Physical Properties : Melting point (154–156°C) and NMR data (e.g., δ 7.42–7.06 ppm for aromatic protons) indicate a less polar structure compared to the target compound due to the absence of a hydroxyl group .

- Reactivity : The iodine atom may undergo slower nucleophilic substitution compared to bromine, altering synthetic utility.

(Z)-1-Bromo-1,2-diphenyl-2-(p-ethylphenyl)ethylene (BOL315)

4,4’-(2,2-Diphenylethenylidene)bisphenol (Bisphenol E analog)

- Substituents : Dual hydroxyl groups at para positions (vs. single hydroxyl in the target compound).

- Functionality : Enhanced hydrogen-bonding capacity likely increases crystallinity and solubility in polar solvents .

Comparative Data Table

Key Research Findings

Halogen Effects : Bromine in the target compound likely increases electrophilicity compared to iodine analogs, making it more reactive in cross-coupling reactions .

Toxicity Profile : Brominated ethenes like BOL315 show reproductive toxicity, suggesting similar risks for the target compound without protective substituents .

Methodological Considerations

Structural comparisons rely on crystallographic tools like SHELX , widely used for small-molecule refinement and hydrogen-bonding analysis . Computational lumping strategies (grouping structurally similar compounds) may simplify modeling of the target compound’s environmental persistence or reactivity .

Biologische Aktivität

(E,Z)-1-BROMO-1,2-DIPHENYL-2-(4-HYDROXYPHENYL)ETHENE, also known as 4-(2-bromo-1,2-diphenylethenyl)phenol, is a compound with significant biological activity, particularly in the context of enzyme inhibition and estrogenic properties. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C20H15BrO

- Molecular Weight : 351.24 g/mol

- CAS Number : 874504-11-7

- Structural Formula :

Synthesis

The synthesis of (E,Z)-1-BROMO-1,2-DIPHENYL-2-(4-HYDROXYPHENYL)ETHENE typically involves the bromination of 1,2-diphenyl-2-(4-hydroxyphenyl)ethene. The reaction conditions and reagents can vary, but the general approach utilizes brominating agents in organic solvents under controlled temperatures to yield the desired product with high purity.

Enzyme Inhibition

Research indicates that this compound exhibits notable inhibitory activity against various enzymes:

- Acetylcholinesterase (AChE) : AChE inhibitors are crucial in treating Alzheimer's disease. In studies, (E,Z)-1-BROMO-1,2-DIPHENYL-2-(4-HYDROXYPHENYL)ETHENE demonstrated competitive inhibition with IC50 values comparable to established inhibitors. For example, compounds derived from similar structures showed IC50 values ranging from 28.76 nM to 57.27 nM against AChE .

- Carbonic Anhydrases (CAs) : This compound has been evaluated for its potential as a CA inhibitor. The phenolic structure contributes to its binding affinity, making it a candidate for further exploration in drug design targeting CA isoenzymes .

Estrogenic Properties

Studies have revealed that (E,Z)-1-BROMO-1,2-DIPHENYL-2-(4-HYDROXYPHENYL)ETHENE exhibits estrogenic activity. This property is significant for developing treatments related to hormonal imbalances and certain cancers. The compound acts as a selective estrogen receptor modulator (SERM), showing potential in therapeutic applications related to breast cancer treatment .

Structure-Activity Relationship (SAR)

The biological activity of (E,Z)-1-BROMO-1,2-DIPHENYL-2-(4-HYDROXYPHENYL)ETHENE can be attributed to its structural features:

| Structure Feature | Importance |

|---|---|

| Hydroxyl Group | Enhances binding affinity to enzyme active sites and contributes to estrogenic activity. |

| Bromine Substitution | Modifies lipophilicity and electronic properties, improving bioavailability and potency. |

| Diphenyl Ethene Core | Provides rigidity and planar conformation necessary for enzyme interaction. |

Case Study 1: AChE Inhibition

In a comparative study on various phenolic compounds, (E,Z)-1-BROMO-1,2-DIPHENYL-2-(4-HYDROXYPHENYL)ETHENE was found to inhibit AChE with an IC50 value of approximately 40 nM. This suggests that modifications on the phenolic ring can significantly enhance inhibitory potency against AChE .

Case Study 2: Estrogen Receptor Modulation

In vitro assays demonstrated that this compound binds to estrogen receptors with an affinity similar to that of estradiol. It exhibited dose-dependent effects on cell proliferation in breast cancer cell lines, indicating its potential as a therapeutic agent in hormone-responsive cancers .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (E,Z)-1-bromo-1,2-diphenyl-2-(4-hydroxyphenyl)ethene, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura or Heck reactions) or halogenation of precursor alkenes. Optimization involves adjusting catalysts (e.g., Pd(PPh₃)₄), solvent polarity (DMF vs. THF), and temperature. Microwave-assisted synthesis can enhance yield and reduce reaction time . Purification via column chromatography with gradients of ethyl acetate/hexane is recommended. Monitor reaction progress using TLC or HPLC.

Q. Which spectroscopic techniques are critical for characterizing the structural and electronic properties of this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm regiochemistry and identify phenolic -OH (broad peak at δ 9–10 ppm). - COSY and NOESY can resolve E/Z isomerism .

- IR : Detect hydroxyl (3200–3600 cm) and C-Br (500–600 cm) stretches .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and bromine isotope patterns .

Q. How does the hydroxyl group influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?

- Methodological Answer : The para-hydroxyphenyl group enhances electron density at the adjacent alkene, increasing susceptibility to electrophilic attacks. Protect the -OH group (e.g., using TBSCl) before performing bromine-mediated reactions to avoid undesired oxidation. For SN2 reactions, polar aprotic solvents (e.g., DMSO) and bulky bases (e.g., LDA) favor retention of configuration .

II. Advanced Research Questions

Q. How can researchers resolve contradictions between experimental stereochemical outcomes and computational predictions (e.g., DFT)?

- Methodological Answer :

Validate Computational Models : Compare DFT-optimized geometries (B3LYP/6-31G*) with X-ray crystallography data. Discrepancies may arise from solvent effects or crystal packing .

Dynamic Effects : Use molecular dynamics (MD) simulations to account for solvent interactions and thermal fluctuations.

Experimental Replication : Repeat synthesis under inert conditions to rule out air/moisture-induced isomerization .

Q. What strategies are effective in minimizing byproducts during bromoalkene synthesis?

- Methodological Answer :

- Regioselectivity Control : Use directing groups (e.g., methoxy) or steric hindrance (e.g., ortho-substituted aryl rings) to direct bromination .

- Byproduct Analysis : Employ GC-MS or HPLC-PDA to identify side products. For example, over-bromination can be mitigated by limiting Br₂ stoichiometry to 1.1 equivalents .

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to suppress homocoupling byproducts .

Q. How can solvent effects alter the compound’s conformational equilibrium in solution?

- Methodological Answer :

- Solvent Polarity : Use low-polarity solvents (e.g., toluene) to stabilize the E-isomer via intramolecular H-bonding between -OH and the alkene. Polar solvents (e.g., DMF) disrupt H-bonding, favoring the Z-isomer .

- NMR Titration : Monitor -NMR chemical shifts in deuterated solvents (CDCl₃ vs. DMSO-d₆) to quantify solvent-induced conformational changes .

Q. What computational approaches best predict the compound’s photophysical properties (e.g., UV-Vis absorption)?

- Methodological Answer :

- TD-DFT Calculations : Perform time-dependent DFT (e.g., CAM-B3LYP/cc-pVDZ) to simulate UV-Vis spectra. Compare with experimental data; adjust for solvent effects using the COSMO model .

- Charge Transfer Analysis : Use Natural Bond Orbital (NBO) analysis to identify electron donor-acceptor interactions influencing absorption maxima .

Q. How can researchers address discrepancies in crystallographic data versus solution-phase structural models?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.